molecular formula C12H8N2O2 B8559011 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8559011
M. Wt: 212.20 g/mol
InChI Key: AEOZQAQEYHKPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776867B2

Procedure details

The title compound 10 was prepared by the method of Dauzonne, D.; Adam-Launay, A. Tetrahedron 1992, 48, 3069-3080. 4,6-Dihydroxypyrimidine (3.3 g, 29.4 mmol) and (2-Chloro-2-nitro-vinyl)-benzene (5.3 g, 26.7 mmol) were combined in EtOH (absolute, 110 mL) and the mixture was heated at 60° C. for 10 min to dissolve 4,6-Dihydroxypyrimidine. DBU (8.06 mL, 53.9 mmol) was then added drop-wise to the reaction. After addition of DBU the deep green-brown solution was heated at reflux for 3 h then at 60° C. over night. The deep red solution was then cooled to room temperature and concentrated to a thick red oil. Purification by flash chromatography (SiO2, gradient eluent: CH2Cl2 to 5% MeOH/CH2Cl2) to afford crude 10 as an orange-red semisolid/oil. This material was triturated with 1.75:1 CH2Cl2/hexanes and solid 10 was isolated by Buchner filtration. Flash chromatography of the mother liquors afforded a second crop of solid 3 (>90% pure). The two crops were combined and concentrated to afford 10.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
(2-Chloro-2-nitro-vinyl)-benzene
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.06 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[N:5]=[CH:4][N:3]=1.Cl[C:10]([N+]([O-])=O)=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1CCN2C(=NCCC2)CC1>CCO>[C:12]1([C:11]2[C:7]3[C:6](=[O:8])[NH:5][CH:4]=[N:3][C:2]=3[O:1][CH:10]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
OC1=NC=NC(=C1)O
Step Two
Name
(2-Chloro-2-nitro-vinyl)-benzene
Quantity
5.3 g
Type
reactant
Smiles
ClC(=CC1=CC=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=NC(=C1)O
Step Four
Name
Quantity
8.06 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Six
Name
Quantity
110 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound 10 was prepared by the method of Dauzonne, D
CUSTOM
Type
CUSTOM
Details
to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
at 60° C. over night
TEMPERATURE
Type
TEMPERATURE
Details
The deep red solution was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick red oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, gradient eluent: CH2Cl2 to 5% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=COC=2N=CNC(C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.